{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile
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Overview
Description
{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile is an organic compound that features a unique structure combining an indene moiety with a phenylacetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile typically involves multiple steps. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) produces the desired amine, which is then treated with hydrogen chloride to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in the presence of a catalyst for halogenation; concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Known for its antibacterial and antifungal properties.
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Used in various chemical syntheses.
Uniqueness
What sets {2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile apart is its unique combination of an indene moiety with a phenylacetonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
56096-76-5 |
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Molecular Formula |
C17H15NS |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1H-inden-5-ylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H15NS/c18-11-10-14-4-1-2-7-17(14)19-16-9-8-13-5-3-6-15(13)12-16/h1-2,4,7-9,12H,3,5-6,10H2 |
InChI Key |
KFFVXDPLKUOEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)SC3=CC=CC=C3CC#N |
Origin of Product |
United States |
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